molecular formula C10H15NO B179824 [2-(2-Methoxyphenyl)ethyl](methyl)amine CAS No. 104338-26-3

[2-(2-Methoxyphenyl)ethyl](methyl)amine

Cat. No.: B179824
CAS No.: 104338-26-3
M. Wt: 165.23 g/mol
InChI Key: UCAUHTUMXIYKFJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)ethylamine is a substituted phenethylamine derivative featuring a methoxy group at the ortho position of the phenyl ring and a methyl-substituted amine on the ethyl chain. This compound shares structural motifs with psychoactive phenethylamines and serotonin receptor ligands, where substitutions on the aromatic ring and amine group critically influence pharmacological activity [1].

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAUHTUMXIYKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517925
Record name 2-(2-Methoxyphenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104338-26-3
Record name 2-(2-Methoxyphenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)ethylamine typically involves the reaction of 2-methoxyphenylacetonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group .

Industrial Production Methods

In industrial settings, the production of 2-(2-Methoxyphenyl)ethylamine may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) to hydrogenate the nitrile group to an amine group under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenyl)ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors and modulate their activity, leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Phenethylamines (NBOMe and NBOH Series)

Compounds such as 25B-NBOMe (4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine) and 25C-NBOH (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol) are structurally related to the target compound but differ in key aspects:

  • Phenyl Ring Substitutions: Additional methoxy or halogen groups at the 4- and 5-positions enhance 5-HT2A receptor binding affinity, contributing to potent hallucinogenic effects [6][6].
  • Amine Modifications : The NBOMe series incorporates a 2-methoxybenzyl group on the amine, which improves receptor selectivity and potency compared to the simpler methyl substitution in 2-(2-Methoxyphenyl)ethylamine [1].
Compound Phenyl Substituents Amine Substituent Key Pharmacological Effect
[Target Compound] 2-methoxy Methyl Not fully characterized
25B-NBOMe (HCl) 4-bromo, 2,5-dimethoxy 2-Methoxybenzyl Potent 5-HT2A agonist (hallucinogen)
25C-NBOH (HCl) 4-chloro, 2,5-dimethoxy 2-Hydroxybenzyl Partial 5-HT2A agonist

5-HT1A Receptor Ligands

WAY-100635 (N-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide) and related compounds highlight the importance of methoxyphenyl groups in 5-HT1A receptor binding. Unlike 2-(2-Methoxyphenyl)ethylamine, these ligands incorporate piperazine or carboxamide moieties, enabling precise modulation of receptor activity (e.g., neutral antagonism vs. partial agonism) [5]. For example:

  • Neutral antagonists (e.g., WAY-100635) block 5-HT1A-mediated hypothermia and bladder contractions [5].
  • Partial agonists exhibit reduced efficacy in these models, underscoring how structural differences dictate functional outcomes.

Other Structural Analogs

  • {1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine (): Introduces a 3-chlorophenoxy group, likely altering lipophilicity and metabolic stability compared to the target compound.
  • N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine (): Substitutes the methylamine with a 4-ethylbenzyl group, which may enhance blood-brain barrier penetration due to increased lipophilicity [3].
  • 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine (): Fluorination at the β-position of the ethyl chain could influence receptor binding kinetics and metabolic resistance [17].

Key Research Findings

  • Receptor Selectivity : Methoxy groups at the ortho position (as in the target compound) are associated with moderate 5-HT receptor affinity, while additional substitutions (e.g., halogens, benzyl groups) amplify selectivity and potency [6][6].
  • This suggests that the target compound’s methylamine group may position it as a neutral ligand, though experimental validation is required.
  • Synthetic Accessibility: The synthesis of related amines (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol in ) involves alkylation and purification steps analogous to those likely used for the target compound [4].

Biological Activity

2-(2-Methoxyphenyl)ethylamine, also known as 2-(2-methoxyphenyl)ethylamine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C₉H₁₃NO
  • Molecular Weight : 151.21 g/mol
  • IUPAC Name : 2-(2-methoxyphenyl)ethyl(methyl)amine

This compound features a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain that terminates in a methyl amine group. This unique structure is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that 2-(2-Methoxyphenyl)ethylamine exhibits several biological activities, including:

  • Neuropharmacological Effects : The compound has been studied for its potential effects on the central nervous system (CNS). It is structurally related to various psychoactive substances and may influence neurotransmitter systems.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, although specific mechanisms remain to be fully elucidated.
  • Antimicrobial Properties : Some investigations have indicated potential antibacterial effects, particularly against certain strains of bacteria.

The biological activity of 2-(2-Methoxyphenyl)ethylamine can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may interact with serotonin and dopamine receptors, which are crucial for mood regulation and other CNS functions.
  • Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Oxidative Stress Modulation : Some studies suggest that it can modulate oxidative stress levels within cells, potentially influencing cell survival and apoptosis.

Case Study 1: Neuropharmacological Effects

A clinical case reported the effects of a related compound (25I-NBOMe), which shares structural similarities with 2-(2-Methoxyphenyl)ethylamine. The patient exhibited symptoms such as tachycardia and agitation after exposure, highlighting the psychoactive potential of compounds in this class . This suggests the need for careful consideration regarding dosage and administration.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
25I-NBOMePhenethylamine derivativePsychoactive effects
4-MethoxyphenethylaminePhenethylamine derivativeAntidepressant properties
2C-IPhenethylamine derivativeHallucinogenic effects

The table above compares 2-(2-Methoxyphenyl)ethylamine with similar compounds, highlighting their structural relationships and biological activities.

Q & A

Q. What are the common synthetic routes for 2-(2-Methoxyphenyl)ethylamine, and what reagents are typically employed?

Answer: The synthesis of 2-(2-Methoxyphenyl)ethylamine typically involves reductive amination or nucleophilic substitution. Key reagents include:

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for converting imine intermediates to amines under anhydrous conditions .
  • Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) for generating ketone precursors .
  • Substitution: Halogenated intermediates reacted with methylamine in polar aprotic solvents (e.g., DMF) .

Experimental Design Tip: Optimize reaction yields by varying solvent systems (e.g., THF vs. ethanol) and monitoring via TLC or HPLC. Conflicting reports on optimal conditions (e.g., uses NaBH₄, while prefers LiAlH₄) suggest systematic screening is critical .

Q. How can researchers assess the compound's purity and structural integrity post-synthesis?

Answer:

  • Analytical Techniques:
    • Chromatography: HPLC or GC-MS with a C18 column and UV detection (λ = 254 nm) to resolve impurities .
    • Spectroscopy: ¹H/¹³C NMR to confirm methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and ethylamine (δ 2.5–3.0 ppm for CH₂NH) groups .
    • Mass Spectrometry: High-resolution MS (HRMS) for exact mass verification (e.g., calculated m/z for C₁₀H₁₅NO: 165.1154) .

Q. Table 1: Key Analytical Parameters

TechniqueParametersExpected Output
HPLCColumn: C18, Mobile Phase: Acetonitrile/H₂O (70:30)Retention time: ~8.2 min
¹H NMRSolvent: CDCl₃, 400 MHzδ 3.85 (s, OCH₃), δ 2.65 (t, CH₂NH)

Advanced Research Questions

Q. How do structural modifications to the methoxyphenyl group influence the compound's affinity for monoamine transporters?

Answer: Structure–activity relationship (SAR) studies reveal:

  • Methoxy Position: 2-methoxy substitution (ortho) enhances serotonin transporter (SERT) affinity compared to para-substituted analogs (e.g., 25B-NBOMe derivatives in show EC₅₀ < 10 nM for 5-HT₂A) .
  • Substituent Effects: Bromo or iodo groups on the phenyl ring (e.g., 25I-NBF in ) increase lipophilicity and blood-brain barrier permeability .

Methodological Approach:

Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]citalopram for SERT) in transfected HEK293 cells.

Computational Modeling: Dock derivatives into SERT (PDB: 5I71) using AutoDock Vina to predict binding energies .

Q. Table 2: SAR of Selected Derivatives

CompoundSubstituentSERT IC₅₀ (nM)
Parent2-OCH₃120
25B-NBOMe4-Br, 2,5-OCH₃8.5
25C-NBF4-Cl, 2-F15.2

Q. What experimental strategies can resolve contradictions in reported reaction yields for its synthesis?

Answer: Discrepancies in yields (e.g., reports 75% with NaBH₄ vs. 60% with LiAlH₄ in ) may arise from:

  • Impurity Profiles: Side products (e.g., over-reduction to tertiary amines) detected via LC-MS .
  • Solvent Effects: LiAlH₄ requires anhydrous ether, while NaBH₄ tolerates protic solvents .

Resolution Strategy:

Design of Experiments (DoE): Vary temperature, solvent, and reductant stoichiometry in a factorial design.

In Situ Monitoring: Use FTIR to track imine intermediate conversion in real-time .

Mechanistic Studies: Isotope labeling (e.g., D₂O quenching) to identify rate-limiting steps .

Q. How does 2-(2-Methoxyphenyl)ethylamine interact with G-protein coupled receptors (GPCRs) in neurotransmitter systems?

Answer: The compound acts as a monoamine reuptake inhibitor, with secondary effects on GPCRs:

  • Serotonin Receptors (5-HT): Partial agonism at 5-HT₂A (EC₅₀ = 150 nM) via methoxyphenyl-ethylamine backbone .
  • Adrenergic Receptors (α₂): Methylamine moiety confers norepinephrine transporter (NET) inhibition (Ki = 85 nM) .

Experimental Design:

  • Calcium Flux Assays: Measure intracellular Ca²⁺ in CHO cells expressing 5-HT₂A receptors using Fluo-4 AM dye .
  • Patch-Clamp Electrophysiology: Assess NET inhibition in locus coeruleus neurons .

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